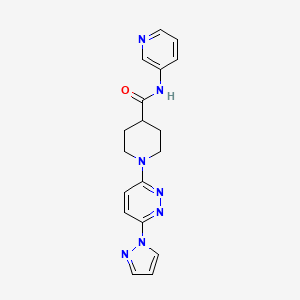

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide

Descripción

Propiedades

IUPAC Name |

1-(6-pyrazol-1-ylpyridazin-3-yl)-N-pyridin-3-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O/c26-18(21-15-3-1-8-19-13-15)14-6-11-24(12-7-14)16-4-5-17(23-22-16)25-10-2-9-20-25/h1-5,8-10,13-14H,6-7,11-12H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBOCZFCCMLYOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CN=CC=C2)C3=NN=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : The piperidine ring is central to the compound, substituted with a carboxamide group.

- Pyrazole and Pyridazine Moieties : The presence of both pyrazole and pyridazine rings contributes to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, including compounds similar to the one , which were evaluated for their activity against Mycobacterium tuberculosis (M. tuberculosis). Among these derivatives, several demonstrated promising inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against M. tuberculosis .

Anticancer Potential

Pyrazole derivatives have also been investigated for their anticancer properties. One study focused on the effects of pyrazole-based compounds on breast cancer cell lines, revealing that certain derivatives induced cytotoxic effects and apoptosis in cancer cells . The compound may exhibit similar properties due to its structural similarities with other active pyrazoles.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. For instance, certain compounds have been shown to inhibit the production of pro-inflammatory cytokines, suggesting a mechanism by which they could mitigate inflammation-related diseases . The specific compound under consideration may share this capability due to its structural characteristics.

The biological activity of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide is likely mediated through multiple mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in disease pathways, such as kinases and phosphodiesterases.

- Receptor Interaction : The compound may interact with various receptors, modulating signaling pathways crucial for cellular responses.

- Molecular Docking Studies : Computational studies suggest favorable binding interactions with target proteins, which can provide insights into its potential efficacy .

Case Study 1: Antitubercular Activity

A series of studies have synthesized and evaluated similar pyrazole derivatives for their antitubercular activity against M. tuberculosis. The most active compounds showed IC90 values between 3.73 and 4.00 μM, indicating strong efficacy while maintaining low cytotoxicity in human cell lines .

Case Study 2: Anticancer Activity

In vitro studies involving breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that specific pyrazole derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents. These findings suggest that the compound could be a candidate for further development in cancer therapy .

Data Summary Table

Comparación Con Compuestos Similares

Structural Comparison with Analogous Compounds

Core Heterocyclic Modifications

The target compound’s pyridazine-pyrazole motif distinguishes it from other piperidine-4-carboxamide derivatives. Key comparisons include:

Pyridazine vs. Pyridine/Pyrimidine Backbones

- Compound 20 (1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide) : Replaces the pyrazole with a phenyl group on pyridazine, increasing lipophilicity (MW: 373.5 vs. ~390 for the target) .

- Compound 17 (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide) : Substitutes pyrazole with 1,2,4-triazole, altering hydrogen-bonding capacity (MW: 364.4) .

- (Isothiazolo[4,3-b]pyridine derivative) : Uses an isothiazolo-pyridine fused ring, introducing sulfur-based electronic effects .

Amide Substituent Variations

Physicochemical Properties

*LogP values estimated using fragment-based methods.

The pyridin-3-yl group in the target compound balances hydrophilicity (via hydrogen-bonding nitrogen) with moderate lipophilicity.

Key Reaction Pathways

- Nucleophilic Substitution : Analogous to , the pyrazole group may be introduced via substitution of a chloropyridazine intermediate with pyrazole .

- Amide Coupling : The piperidine-4-carboxamide core is likely formed via coupling of a piperidine carboxylic acid derivative with pyridin-3-ylamine, similar to methods in and .

Structural Insights from Crystallography

- Planarity and Hydrogen Bonding : Pyridazine derivatives (e.g., ) exhibit planar geometries stabilized by intramolecular C–H⋯N bonds, which may enhance crystallinity and stability .

Q & A

Q. Basic

- NMR : H and C NMR confirm regiochemistry of pyridazine-pyrazole linkage (e.g., δ 8.5–9.0 ppm for pyridazine protons) and carboxamide NH signals (δ 10–12 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 378.15) and detects impurities .

- X-ray crystallography : Resolves torsional angles between pyridazine, piperidine, and pyridine rings for conformational analysis .

How is the compound screened for biological activity in academic settings?

Q. Basic

- In vitro assays :

- Kinase inhibition : ATP-binding pocket competition assays (e.g., against JAK2 or EGFR kinases) .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays in bacterial/fungal cultures .

- Cell viability : MTT assays to assess cytotoxicity in cancer cell lines (e.g., IC values in HeLa or MCF-7 cells) .

How can reaction conditions be optimized to improve yield and purity?

Q. Advanced

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance pyridazine reactivity, while dichloromethane minimizes carboxamide hydrolysis .

- Catalyst screening : Copper(I) bromide or Pd(PPh) for pyrazole-pyridazine coupling (yield improvement by 15–20%) .

- Temperature control : Low temperatures (0–5°C) suppress side reactions during carboxamide coupling .

What strategies guide structure-activity relationship (SAR) studies?

Q. Advanced

- Pyrazole substitution : Introducing electron-withdrawing groups (e.g., Cl, CF) at the pyrazole 3-position enhances kinase affinity (ΔpIC = 0.5–1.0) .

- Piperidine modifications : Replacing the piperidine with azetidine increases metabolic stability but reduces solubility .

- Pyridine bioisosteres : Swapping pyridin-3-yl with pyrimidine improves selectivity for tyrosine kinases .

How can computational modeling aid in target identification?

Q. Advanced

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in kinase ATP pockets (e.g., RMSD <2.0 Å vs. crystallographic data) .

- Quantum chemical calculations : DFT (B3LYP/6-31G*) optimizes transition states for pyridazine-pyrazole coupling .

- ADMET prediction : SwissADME estimates logP (2.8–3.5) and CYP450 inhibition risks .

How should contradictory bioactivity data between studies be resolved?

Q. Advanced

- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate under identical conditions (pH, serum content) .

- Structural verification : Re-characterize batches via LC-MS to rule out degradation or isomerization .

- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify promiscuous binding .

What methodologies assess stability under physiological conditions?

Q. Advanced

- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and monitor decomposition via HPLC (e.g., 20% degradation at pH 1) .

- Plasma stability : Incubate with human plasma (37°C, 1 hr); quantify parent compound loss by LC-MS/MS .

- Light/heat stress : ICH guidelines for photostability (1.2 million lux-hr) and thermal cycling (-20°C to 40°C) .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

- Catalyst loading : Reduce Pd content from 5 mol% to <1 mol% via ligand optimization (e.g., XPhos) .

- Workflow integration : Switch from column chromatography to centrifugal partition chromatography (CPC) for faster purification .

- Solvent recovery : Implement distillation systems to reuse DMF or dichloromethane (>80% recovery) .

How can synergistic effects with other therapeutics be evaluated?

Q. Advanced

- Combination index (CI) : Chou-Talalay method using CompuSyn software; CI <1 indicates synergy in cancer cell lines .

- Pathway analysis : RNA-seq or phosphoproteomics to identify co-targeted pathways (e.g., PI3K/AKT suppression with mTOR inhibitors) .

- In vivo models : Xenograft studies with dual-therapy cohorts (e.g., tumor volume reduction by 60% vs. monotherapy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.